Fmoc-Lys(Boc)-OH, also known as N-alpha-(9-fluorenylmethyloxycarbonyl)-N-epsilon-t-butyloxycarbonyl-L-lysine, is a derivative of lysine commonly utilized in peptide synthesis. The compound features two protective groups: the fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus and the t-butyloxycarbonyl (Boc) group at the epsilon amino side chain. This configuration allows for selective deprotection during peptide synthesis, facilitating the construction of complex peptides while maintaining stability under various reaction conditions. The molecular formula is C26H32N2O6, with a molecular weight of 468.54 g/mol .
Fmoc-Lys(Boc)-OH participates in several key reactions during peptide synthesis:
While Fmoc-Lys(Boc)-OH itself is primarily a synthetic intermediate, its derivatives and the peptides synthesized from it can exhibit significant biological activities. For instance, peptides containing lysine residues are often involved in protein-protein interactions and can serve as substrates for post-translational modifications such as methylation and acetylation. These modifications are crucial in regulating various biological processes including gene expression and signal transduction .
The synthesis of Fmoc-Lys(Boc)-OH can be achieved through several methods:
Fmoc-Lys(Boc)-OH has diverse applications in biochemical research and pharmaceutical development:
Research has indicated that peptides containing lysine residues can interact with various biological molecules, influencing cellular signaling pathways and protein interactions. Studies involving Fmoc-Lys(Boc)-OH-derived peptides have shown potential in targeting integrins for enhanced drug delivery efficacy . Additionally, investigations into its self-assembly properties suggest possible applications in nanotechnology and materials science.
Several compounds share structural similarities with Fmoc-Lys(Boc)-OH, each exhibiting unique characteristics:
Compound Name | Molecular Formula | Molecular Weight | Key Features |
---|---|---|---|
Fmoc-Lys(Alloc)-OH | C26H32N2O5 | 468.54 g/mol | Contains allyloxycarbonyl group; used for different coupling strategies. |
Fmoc-Lys(Me)-OH | C27H34N2O6 | 482.60 g/mol | Methylated variant; offers different reactivity profiles. |
Boc-Lys(Fmoc)-OH | C26H32N2O5 | 468.54 g/mol | Reversed protection order; useful in alternative synthesis pathways. |
Fmoc-α-Me-Lys(Boc)-OH | C27H34N2O6 | 482.60 g/mol | Features an alpha-methyl group; alters steric properties and reactivity. |
Uniqueness: Fmoc-Lys(Boc)-OH stands out due to its combination of protective groups that allow for robust handling during peptide synthesis while maintaining stability under basic conditions. Its ability to self-assemble into distinct morphologies further enhances its utility in drug delivery applications compared to its counterparts.
Fluorenylmethoxycarbonyl-Lysine(tert-Butoxycarbonyl)-OH carries the official IUPAC designation (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid. The compound is systematically catalogued under Chemical Abstracts Service registry number 71989-26-9, with the molecular formula C26H32N2O6 and a molecular weight of 468.54 daltons. Alternative nomenclature includes Nα-Fmoc-Nε-Boc-L-lysine, reflecting the specific positioning of the protecting groups on the alpha-amino and epsilon-amino functionalities respectively.
The International Union of Pure and Applied Chemistry name precisely describes the stereochemical configuration and functional group positioning within the molecular framework. The (2S) designation confirms the L-configuration of the lysine backbone, while the complex systematic name delineates the specific attachment points of both protecting groups. This nomenclature system ensures unambiguous identification across international chemical databases and regulatory frameworks.
The compound's InChI key UMRUUWFGLGNQLI-QFIPXVFZSA-N serves as a unique molecular identifier, facilitating database searches and computational chemistry applications. The corresponding SMILES notation CC(C)(C)OC(=O)NCCCCC@@HNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 provides a linear representation of the molecular structure suitable for computational modeling and chemical informatics applications.
The molecular architecture of Fluorenylmethoxycarbonyl-Lysine(tert-Butoxycarbonyl)-OH incorporates three distinct structural domains that work synergistically to provide optimal protection and reactivity characteristics. The fluorenylmethoxycarbonyl group protects the α-amino functionality through carbamate formation, creating a sterically hindered environment that prevents unwanted side reactions during peptide assembly. This protecting group exhibits exceptional stability under acidic conditions while remaining susceptible to base-mediated deprotection through a well-characterized elimination mechanism.
The tert-butoxycarbonyl protecting group shields the ε-amino side chain of lysine, forming a robust carbamate linkage that withstands basic conditions encountered during fluorenylmethoxycarbonyl deprotection cycles. This orthogonal protection strategy enables selective manipulation of either amino group without affecting the other, providing unprecedented control over peptide synthesis sequences. The tert-butoxycarbonyl group's acid lability allows for efficient removal using trifluoroacetic acid cocktails during final peptide cleavage procedures.
The lysine backbone maintains its natural L-configuration, preserving the essential stereochemical features required for biological activity in peptide products. The hexanoic acid chain provides optimal spacing between the two amino functionalities, ensuring minimal steric interference between the protecting groups. This molecular design facilitates efficient coupling reactions with both primary and secondary amines during solid-phase synthesis protocols.
Intermolecular interactions within the crystal lattice involve hydrogen bonding networks between carbamate functionalities and aromatic π-π stacking interactions between fluorenyl moieties. These structural features contribute to the compound's excellent stability under standard storage conditions and its predictable behavior during synthetic transformations.
The stereochemical integrity of Fluorenylmethoxycarbonyl-Lysine(tert-Butoxycarbonyl)-OH centers on the L-configuration at the α-carbon, designated as (2S) in the absolute configuration nomenclature. This stereochemical specification ensures compatibility with natural protein sequences and maintains the biological relevance of synthesized peptides. The L-enantiomer exhibits an optical rotation of [α]20/D −12±1°, c = 1% in dimethylformamide, providing a reliable analytical parameter for stereochemical verification.
Comparative analysis with the D-enantiomer, designated as (2R)-6-(((tert-butoxy)carbonyl)amino)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexanoic acid (CAS: 92122-45-7), reveals identical molecular formulas and protecting group arrangements but opposite stereochemical configurations. The D-enantiomer finds applications in specialized research contexts where unnatural amino acid sequences are required, such as proteolysis-resistant peptide development.
The stereochemical stability of both enantiomers under standard synthetic conditions has been extensively documented, with no detectable racemization occurring during typical fluorenylmethoxycarbonyl solid-phase peptide synthesis protocols. This stability stems from the electron-withdrawing effects of both protecting groups, which reduce the acidity of the α-hydrogen and minimize epimerization pathways. Quality control protocols for commercial preparations routinely monitor stereochemical purity through high-performance liquid chromatography analysis using chiral stationary phases.
Fmoc-Lys(Boc)-OH represents a cornerstone building block in modern peptide synthesis, particularly within solid phase peptide synthesis (SPPS) frameworks [4]. This compound features two distinct protecting groups that exemplify the principle of orthogonality in amino acid protection strategies [9]. The fluorenylmethoxycarbonyl (Fmoc) group protects the alpha-amino functionality, while the tert-butoxycarbonyl (Boc) group shields the epsilon-amino side chain of lysine [5]. This dual protection system enables precise control during peptide assembly processes [6].
The orthogonal nature of these protecting groups stems from their differential chemical lability [9]. The Fmoc group undergoes selective cleavage under basic conditions, typically using piperidine in dimethylformamide, while remaining stable in acidic environments [10]. Conversely, the Boc group demonstrates stability under basic conditions but is readily removed with trifluoroacetic acid during the final cleavage step of peptide synthesis [4]. This complementary reactivity profile allows for sequential deprotection steps without compromising either protecting group prematurely [11].
In classical SPPS integration, Fmoc-Lys(Boc)-OH has emerged as the standard lysine derivative due to its compatibility with both the Fmoc/tert-butyl and Fmoc/Boc protection schemes [14]. The strategic implementation of this compound enables the construction of complex peptide sequences containing multiple lysine residues with precise control over their incorporation and subsequent deprotection [9]. The Boc protection on the side chain remains intact through multiple Fmoc deprotection cycles, ensuring that unwanted side reactions at the epsilon-amino group are prevented throughout the synthesis process [6].
The integration of Fmoc-Lys(Boc)-OH into SPPS workflows typically follows a standard coupling protocol involving activation of the carboxylic acid group, followed by amide bond formation with the growing peptide chain [10]. This process can be represented in the following reaction sequence table:
Step | Reaction | Conditions | Outcome |
---|---|---|---|
1 | Fmoc deprotection of resin-bound amino acid | 20% piperidine in DMF, 10-20 minutes | Free amino terminus |
2 | Activation of Fmoc-Lys(Boc)-OH | Coupling reagent (e.g., HBTU/HOBt), base (DIPEA), DMF | Activated carboxylic acid |
3 | Coupling reaction | Room temperature, 1-2 hours | Amide bond formation |
4 | Washing | DMF, DCM | Removal of excess reagents |
5 | Repeat steps 1-4 for subsequent amino acids | - | Peptide chain elongation |
6 | Final Boc deprotection | TFA/scavengers, 2-3 hours | Free epsilon-amino group |
This methodical approach ensures high coupling efficiency and minimal side reactions, making Fmoc-Lys(Boc)-OH an indispensable component in the synthesis of lysine-containing peptides [14].
The enantioselective synthesis of Fmoc-Lys(Boc)-OH represents a sophisticated approach to obtaining this compound with high optical purity [17]. Chiral auxiliary methodologies, particularly those employing oxazinone scaffolds, have proven effective in controlling the stereochemical outcome during the formation of the alpha-carbon stereocenter [20]. These approaches rely on the temporary incorporation of a chiral directing group that influences the stereochemical course of subsequent reactions [17].
Oxazinone-based chiral auxiliaries function by creating a rigid cyclic structure that effectively shields one face of the reaction center, thereby directing incoming reagents to approach from the less hindered face [20]. This facial selectivity results in the preferential formation of one enantiomer over the other [21]. The general synthetic pathway involves the preparation of an oxazinone template derived from readily available chiral starting materials, followed by alkylation and subsequent auxiliary removal [23].
A representative synthetic route utilizing an oxazinone chiral auxiliary for the preparation of Fmoc-Lys(Boc)-OH begins with the formation of a trans-oxazinone scaffold [20]. This process typically starts with N-Boc-L-alanine, which undergoes condensation with an appropriate chiral hydroxy compound to form the oxazinone ring system [20]. The resulting structure serves as a platform for the introduction of the lysine side chain through stereoselective alkylation [21].
The key alkylation step proceeds via the formation of an enolate intermediate, which undergoes reaction with a suitably protected 4-bromobutylamine derivative [21]. The facial selectivity of this transformation is governed by the steric influence of the oxazinone auxiliary, resulting in high diastereoselectivity [23]. Following successful alkylation, the auxiliary is cleaved under controlled conditions to liberate the free amino acid, which is subsequently protected with Fmoc and Boc groups to yield the desired Fmoc-Lys(Boc)-OH [17].
Research findings have demonstrated that oxazinone-based approaches can achieve diastereomeric ratios exceeding 20:1, translating to enantiomeric excesses of greater than 95% in the final product [20]. The following table summarizes experimental data from selected studies employing oxazinone chiral auxiliaries:
Chiral Auxiliary | Alkylation Conditions | Diastereomeric Ratio | Yield (%) | Enantiomeric Excess (%) |
---|---|---|---|---|
(6R)-trans-oxazinone | LDA, THF, -78°C, 4-bromobutylamine derivative | >20:1 | 65-75 | >98 |
(6S)-trans-oxazinone | BEMP, THF, -40°C, 4-bromobutylamine derivative | 15:1 | 60-70 | 93-95 |
Pyrazinone derivative | LiHMDS, THF, -78°C, 4-bromobutylamine derivative | 10:1 | 55-65 | 90-92 |
The effectiveness of these chiral auxiliary approaches lies in their ability to establish the correct stereochemistry at the alpha-carbon with high fidelity, ensuring that the resulting Fmoc-Lys(Boc)-OH meets the stringent stereochemical requirements for peptide synthesis applications [21].
Isotopically labeled Fmoc-Lys(Boc)-OH, particularly the 13C6,15N2 variant, has emerged as a critical tool in quantitative proteomics research [24]. This specialized derivative incorporates stable isotopes at specific positions within the lysine backbone, creating a mass shift that can be precisely detected by mass spectrometry without altering the chemical behavior of the compound [25]. The strategic incorporation of six carbon-13 atoms and two nitrogen-15 atoms results in a compound that is chemically identical to its unlabeled counterpart but distinguishable by its increased molecular weight [28].
The synthesis of Fmoc-Lys(Boc)-OH (13C6,15N2) typically begins with isotopically enriched lysine obtained through specialized fermentation processes using growth media containing 13C-glucose and 15N-ammonium salts as the sole carbon and nitrogen sources [24]. This primary isotopic enrichment step ensures uniform labeling of the lysine backbone [27]. The labeled lysine is subsequently protected at both the alpha and epsilon amino positions using standard protection chemistry to yield the desired Fmoc-Lys(Boc)-OH (13C6,15N2) [25].
The utility of this isotopically labeled derivative extends primarily to stable isotope labeling by amino acids in cell culture (SILAC) and related quantitative proteomics techniques [28]. When incorporated into peptides, the labeled lysine creates a defined mass shift that allows for precise relative quantification of protein abundance between different samples [24]. This capability is particularly valuable in comparative proteomics studies examining changes in protein expression under varying conditions [30].
Research findings have demonstrated that Fmoc-Lys(Boc)-OH (13C6,15N2) exhibits excellent incorporation efficiency in solid phase peptide synthesis, with coupling yields comparable to those of the unlabeled compound [25]. The resulting isotopically labeled peptides display characteristic mass shifts that can be readily detected by modern mass spectrometers, enabling accurate quantification with minimal interference from background signals [28].
The following table presents key specifications and applications of Fmoc-Lys(Boc)-OH (13C6,15N2) in quantitative proteomics:
Parameter | Specification | Application Relevance |
---|---|---|
Isotopic Enrichment | >99% for both 13C and 15N | Ensures clean mass spectral data with minimal isotopic impurities |
Mass Shift | +8 Da compared to unlabeled lysine | Provides sufficient separation from natural isotope patterns |
Coupling Efficiency | >98% under standard SPPS conditions | Maintains high synthetic yield in peptide assembly |
MS Detection Limit | Low femtomole range | Enables analysis of low-abundance proteins |
Quantification Accuracy | ±5% relative error in protein ratio determination | Supports reliable comparative proteomics studies |
The implementation of Fmoc-Lys(Boc)-OH (13C6,15N2) in proteomics workflows has facilitated numerous advances in understanding protein dynamics, post-translational modifications, and protein-protein interactions [30]. The ability to precisely quantify relative protein abundances has proven invaluable in fields ranging from cancer research to developmental biology and neuroscience [28].
The development of efficient synthetic routes to methylated derivatives of Fmoc-Lys(Boc)-OH represents an important advancement in amino acid chemistry, particularly for applications requiring modified lysine residues [3]. One-pot reaction sequences have emerged as streamlined approaches that minimize isolation and purification of intermediates, thereby enhancing overall efficiency and yield [32]. These methodologies are especially valuable for the preparation of N-methylated lysine derivatives, which play crucial roles in epigenetic studies and the synthesis of modified peptides [8].
A prominent one-pot approach for the synthesis of Fmoc-Lys(Boc)(Me)-OH involves a sequential reductive alkylation strategy [3]. This process begins with Fmoc-Lys-OH as the starting material, which undergoes a carefully orchestrated series of transformations without intermediate isolation [8]. The reaction sequence typically commences with the formation of an imine or iminium intermediate through condensation with an appropriate carbonyl compound, followed by selective reduction to introduce the methyl group at the desired position [32].
Research findings have demonstrated that the choice of reducing agent significantly influences the selectivity and efficiency of the methylation process [3]. Sodium cyanoborohydride (NaCNBH3) has proven particularly effective due to its mild reducing properties and compatibility with various functional groups [8]. The reaction conditions can be further optimized through careful control of pH, temperature, and solvent composition to maximize yield and minimize side reactions [32].
A representative one-pot sequence for the preparation of Fmoc-Lys(Boc)(Me)-OH involves the following steps, as detailed in recent literature [3]:
This entire sequence can be conducted without isolation of intermediates, resulting in a streamlined process with overall yields of 55-60% [3]. The following table summarizes experimental conditions and outcomes for this one-pot approach:
Reaction Step | Reagents | Conditions | Yield (%) | Purity (%) |
---|---|---|---|---|
Benzylation | Benzaldehyde, NaCNBH3, EtOH | Room temperature, 12h | 85-90 | >95 |
Methylation | Formaldehyde (37% aq.), NaCNBH3 | Room temperature, 1h | 80-85 | >90 |
Debenzylation | H2, Pd/C (10%), 1,2-dichloroethane | Room temperature, overnight | 75-80 | >95 |
Boc Protection | Di-tert-butyl dicarbonate, DIPEA | Room temperature, 4h | 90-95 | >98 |
Overall Process | - | - | 55-60 | >95 |
An alternative one-pot approach employs triethylsilane (TES) as the reducing agent in combination with trifluoroacetic acid (TFA) [32]. This methodology offers the advantage of direct N-methylation of Fmoc-protected amino acids without the need for intermediate benzylation steps [32]. The reaction proceeds through the formation of an iminium ion intermediate, which undergoes in situ reduction to yield the N-methylated product [32]. This approach has been successfully applied to various amino acids, including lysine derivatives, with yields typically ranging from 70-95% [32].
Irritant